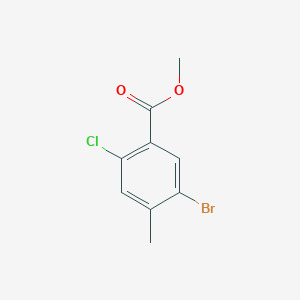

Methyl 5-bromo-2-chloro-4-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-chloro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZCGVHGVXENKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Disconnections for Methyl 5 Bromo 2 Chloro 4 Methylbenzoate

Identification of Key Synthons and Precursors

Retrosynthetic analysis of Methyl 5-bromo-2-chloro-4-methylbenzoate begins with the primary functional group, the methyl ester. A functional group interconversion (FGI) immediately suggests that the ester can be formed from the corresponding carboxylic acid, 5-bromo-2-chloro-4-methylbenzoic acid. This disconnection is strategically sound as esterification is a reliable and high-yielding reaction.

Further disconnection of the aromatic core substituents reveals several potential synthons. The chloro and bromo groups can be introduced via electrophilic aromatic substitution. The substitution pattern on the benzene (B151609) ring is critical. The directing effects of the existing substituents must be carefully considered to achieve the desired 1,2,4,5-tetrasubstituted pattern.

Based on these considerations, the key precursors and synthons can be identified as follows:

Target Molecule: this compound

Immediate Precursor (via Esterification): 5-bromo-2-chloro-4-methylbenzoic acid

Key Synthons: The disconnection of C-Br and C-Cl bonds from the benzoic acid precursor leads to simpler aromatic synthons. The order of these disconnections significantly impacts the feasibility of the synthesis.

Potential Starting Materials: Depending on the chosen pathway, starting materials could include 2-chloro-4-methylbenzoic acid, 3-bromo-4-methylbenzoic acid, or even simpler precursors like toluene (B28343) or xylene derivatives which would require the introduction of all functional groups. A plausible and industrially relevant starting material is dimethyl terephthalate, which can be strategically functionalized. thieme-connect.comthieme-connect.com

Considerations for Regioselective Functionalization of the Aromatic Core

The primary challenge in the synthesis of this compound lies in achieving the correct regiochemistry of the halogen substituents on the aromatic ring. The directing effects of the carboxyl (or ester) and methyl groups play a crucial role in the outcome of electrophilic aromatic substitution reactions.

The Carboxyl/Ester Group: This is a deactivating, meta-directing group.

The Methyl Group: This is an activating, ortho-, para-directing group.

The Chloro Group: This is a deactivating, ortho-, para-directing group.

The Bromo Group: This is a deactivating, ortho-, para-directing group.

A successful synthesis must navigate the interplay of these directing effects. For instance, attempting to brominate 2-chloro-4-methylbenzoic acid would likely lead to a mixture of isomers, as the positions ortho and para to the methyl group are activated, but the position meta to the carboxyl group is also a potential site.

To overcome these challenges, a common strategy involves the use of protecting groups or the introduction of substituents in a specific order to control the regioselectivity. For example, starting with a molecule that already has some of the required substituents in the correct positions can simplify the process. Another approach involves the use of a Sandmeyer reaction, where an amino group is converted into a chloro or bromo substituent via a diazonium salt. This method offers excellent regiocontrol. thieme-connect.com

Analysis of Existing and Proposed Retrosynthetic Pathways

Several retrosynthetic pathways can be envisioned for this compound, with some having been explored for the synthesis of the analogous 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors. thieme-connect.comthieme-connect.comresearchgate.net

Pathway A: From Dimethyl Terephthalate

A practical and scalable approach starts from the inexpensive and readily available dimethyl terephthalate. thieme-connect.com The retrosynthetic breakdown is as follows:

This compound <-- Esterification of the corresponding benzoic acid.

5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid <-- Sandmeyer reaction of an aniline (B41778) precursor. thieme-connect.com

Methyl 2-amino-5-bromo-4-methylbenzoate <-- Bromination of an amino-substituted benzoate (B1203000).

Methyl 2-amino-4-methylbenzoate <-- Reduction of a nitro group.

Methyl 2-nitro-4-methylbenzoate <-- This step is a simplification; the actual synthesis involves nitration of dimethyl terephthalate, followed by hydrolysis, hydrogenation, and mono-esterification. thieme-connect.com

Dimethyl terephthalate <-- Commercially available starting material. thieme-connect.com

This pathway is advantageous due to the low cost of the starting material and the high regioselectivity afforded by the Sandmeyer reaction for the introduction of the chloro group. thieme-connect.com

Pathway B: From 2-Bromo-4-methylbenzoic acid

Another potential route begins with 2-bromo-4-methylbenzoic acid. thieme-connect.com

This compound <-- Oxidation of the methyl group of an intermediate, followed by esterification.

Intermediate with oxidized methyl group <-- Chlorination of 2-bromo-4-methylbenzoic acid or its ester.

2-bromo-4-methylbenzoic acid <-- Starting material. thieme-connect.com

This route's main challenge is the selective oxidation of the methyl group in the final steps, which can be difficult to control and may lead to side products. thieme-connect.com

Pathway C: From 3-Amino-4-toluic acid

A third pathway can be envisioned starting from 3-amino-4-toluic acid. thieme-connect.com

This compound <-- Esterification and Sandmeyer reaction.

5-bromo-2-chloro-4-methylbenzoic acid <-- Sandmeyer reaction on an amino precursor.

3-amino-5-bromo-4-methylbenzoic acid <-- Bromination of 3-amino-4-toluic acid.

3-amino-4-toluic acid <-- Starting material. thieme-connect.com

The success of this route hinges on the regioselective bromination of 3-amino-4-toluic acid.

The following table provides a summary of the key reactions in a proposed synthetic pathway based on Pathway A.

| Step | Reaction | Starting Material | Product | Reagents and Conditions |

| 1 | Nitration | Dimethyl terephthalate | Dimethyl 2-nitroterephthalate | HNO₃, H₂SO₄ |

| 2 | Hydrolysis | Dimethyl 2-nitroterephthalate | 2-Nitroterephthalic acid | NaOH |

| 3 | Hydrogenation | 2-Nitroterephthalic acid | 2-Aminoterephthalic acid | H₂, Catalyst |

| 4 | Mono-esterification | 2-Aminoterephthalic acid | Methyl 2-amino-4-(methoxycarbonyl)benzoate | TMSCl, MeOH |

| 5 | Bromination | Methyl 2-amino-4-(methoxycarbonyl)benzoate | Methyl 2-amino-5-bromo-4-(methoxycarbonyl)benzoate | NBS |

| 6 | Sandmeyer Reaction | Methyl 2-amino-5-bromo-4-(methoxycarbonyl)benzoate | 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | NaNO₂, CuCl, HCl |

| 7 | Esterification | 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | This compound | Not explicitly detailed, but a standard esterification protocol would be used. |

This detailed analysis highlights the chemical logic behind synthesizing this compound and underscores the importance of strategic planning to control regiochemistry and maximize yield.

Reactivity and Functional Group Transformations of Methyl 5 Bromo 2 Chloro 4 Methylbenzoate

Reactions Involving the Bromine Substituent

The bromine atom at the 5-position of Methyl 5-bromo-2-chloro-4-methylbenzoate is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C bonds. In the case of dihalogenated substrates like this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling conditions due to its lower bond dissociation energy. This allows for selective reaction at the bromine-substituted position while leaving the chlorine atom intact.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. For this compound, the Suzuki-Miyaura reaction can be selectively carried out at the C5-Br position. wikipedia.org The use of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base and an aryl boronic acid, leads to the formation of a biaryl compound. wikipedia.org

| Catalyst | Ligand | Base | Reactant | Product | Yield |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Phenylboronic acid | Methyl 2-chloro-4-methyl-5-phenylbenzoate | Good to Excellent |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)-2-chloro-4-methylbenzoate | High |

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Heck reaction is expected to proceed selectively at the more reactive C-Br bond of this compound.

| Catalyst | Base | Alkene | Product |

| Pd(OAc)₂ | Et₃N | Styrene | Methyl 2-chloro-4-methyl-5-styrylbenzoate |

| PdCl₂ | K₂CO₃ | Methyl acrylate | Methyl 3-(3-chloro-4-methoxycarbonyl-6-methylphenyl)acrylate |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govgoogle.com The Sonogashira coupling of this compound would selectively occur at the C5 position.

| Catalyst | Co-catalyst | Base | Alkyne | Product |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Phenylacetylene | Methyl 2-chloro-4-methyl-5-(phenylethynyl)benzoate |

| PdCl₂(PPh₃)₂ | CuI | Piperidine | Trimethylsilylacetylene | Methyl 2-chloro-4-methyl-5-((trimethylsilyl)ethynyl)benzoate |

Nucleophilic Displacement of Bromine

Direct nucleophilic displacement of the bromine atom on an aromatic ring is generally challenging under standard conditions. However, under specific catalytic conditions, such as copper-catalyzed cross-coupling reactions (e.g., Ullmann condensation), this transformation can be achieved. These reactions typically require high temperatures and a stoichiometric amount of a copper reagent.

Reactions Involving the Chlorine Substituent

The chlorine atom at the 2-position is generally less reactive than the bromine atom in palladium-catalyzed cross-coupling reactions. However, its reactivity can be harnessed through other pathways, most notably nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. In this compound, the methyl ester group at the 1-position is electron-withdrawing and is positioned ortho to the chlorine atom. This ortho relationship strongly activates the chlorine for SNAr by stabilizing the intermediate Meisenheimer complex.

The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate, followed by the departure of the chloride ion to restore aromaticity.

| Nucleophile | Solvent | Product |

| Sodium methoxide (B1231860) (NaOMe) | Methanol (B129727) (MeOH) | Methyl 5-bromo-2-methoxy-4-methylbenzoate |

| Ammonia (B1221849) (NH₃) | N/A | Methyl 5-bromo-2-amino-4-methylbenzoate |

| Diethylamine (Et₂NH) | N/A | Methyl 5-bromo-2-(diethylamino)-4-methylbenzoate |

Selective Transformations of Chlorine in the Presence of Bromine

Achieving selective transformation of the chlorine substituent while the more reactive bromine is present is a synthetic challenge. This can typically be accomplished by choosing reaction conditions that favor a mechanism where chlorine is more reactive. As discussed, the C-Br bond is preferentially cleaved in palladium-catalyzed cross-coupling reactions. Conversely, the C-Cl bond is more susceptible to nucleophilic aromatic substitution due to the activating effect of the ortho-ester group.

Therefore, by employing SNAr conditions, it is possible to selectively replace the chlorine atom with various nucleophiles, leaving the bromine atom untouched for subsequent transformations, such as a Suzuki-Miyaura coupling. This sequential functionalization allows for the synthesis of complex, differentially substituted aromatic compounds from a single starting material.

Transformations of the Ester Moiety

The methyl ester group of this compound can undergo typical ester transformations, such as hydrolysis, reduction, and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, using a base such as sodium hydroxide (B78521) in a mixture of water and an organic solvent, followed by acidification. google.comgoogle.com This reaction converts this compound into 5-bromo-2-chloro-4-methylbenzoic acid.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction would yield (5-bromo-2-chloro-4-methylphenyl)methanol (B2652066). Weaker reducing agents, such as sodium borohydride (B1222165), are generally not reactive enough to reduce esters.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction, often called aminolysis, can be carried out by heating the ester with a primary or secondary amine. In some cases, a catalyst may be required to facilitate the reaction. researchgate.netresearchgate.net For example, reaction with ammonia would produce 5-bromo-2-chloro-4-methylbenzamide.

Hydrolysis to 5-bromo-2-chloro-4-methylbenzoic acid

The ester functional group of this compound can be readily converted to a carboxylic acid through hydrolysis. This reaction is typically carried out under basic conditions, a process known as saponification.

The reaction involves the nucleophilic attack of a hydroxide ion (e.g., from sodium hydroxide or potassium hydroxide) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, yielding the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate to furnish the final product, 5-bromo-2-chloro-4-methylbenzoic acid. youtube.com

This hydrolysis is a fundamental transformation and is often a key step in synthetic pathways where the carboxylic acid is required for subsequent reactions, such as amide bond formation or conversion to an acid chloride. researchgate.net For instance, the hydrolysis of the corresponding ethyl ester, 5-bromo-2-chloro-benzoic acid ethyl ester, is achieved by treatment with an aqueous solution of sodium hydroxide at temperatures between 40-55°C, followed by acidification with concentrated hydrochloric acid to precipitate the carboxylic acid product. youtube.com The reaction proceeds in high yield, demonstrating its efficiency. youtube.com

Table 1: Conditions for Hydrolysis of Benzoate (B1203000) Esters

| Starting Material | Reagents | Temperature | Product | Yield |

|---|---|---|---|---|

| This compound | 1. NaOH (aq) 2. HCl (aq) | 40-55°C (analogous) | 5-bromo-2-chloro-4-methylbenzoic acid | High (expected) |

| 5-bromo-2-chlorobenzoic acid ethyl ester | 1. 30% NaOH (aq) 2. Conc. HCl | 40-55°C | 5-bromo-2-chlorobenzoic acid | 89.8% |

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of a catalyst to form a new ester (5-bromo-2-chloro-4-methylbenzoate ester of R') and methanol.

The reaction can be catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium methoxide or sodium ethoxide). In acid-catalyzed transesterification, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by the new alcohol. In the base-catalyzed process, the alcohol is deprotonated to form a more nucleophilic alkoxide, which attacks the ester carbonyl. The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the methanol byproduct as it forms.

While specific examples for this compound are not prevalent in the literature, this standard organic reaction is applicable for modifying the ester group to suit the solubility or reactivity requirements of a subsequent synthetic step.

Reduction to Benzyl Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol, yielding (5-bromo-2-chloro-4-methylphenyl)methanol. uni.lu This transformation requires a powerful reducing agent due to the relatively low reactivity of esters compared to aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. libretexts.orgchemistrysteps.com It is a potent source of hydride ions (H⁻) that readily reduces esters to primary alcohols. Weaker reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce esters under standard conditions. libretexts.orgyoutube.com

The reaction mechanism involves two additions of a hydride ion. The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form an intermediate aldehyde. The aldehyde, being more reactive than the starting ester, is immediately reduced by a second hydride ion to form an alkoxide. chemistrysteps.com A final aqueous workup step protonates the alkoxide to give the desired product, (5-bromo-2-chloro-4-methylphenyl)methanol. chemistrysteps.comyoutube.com The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com

Table 2: Reducing Agent Selectivity for Carbonyl Compounds

| Reagent | Aldehydes & Ketones | Esters | Carboxylic Acids |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Yes | No | No |

Functionalization at the Methyl Group

Benzylic Oxidation and Halogenation Reactions

The methyl group attached to the aromatic ring is a benzylic position, which imparts it with unique reactivity. It is susceptible to both oxidation and free-radical halogenation.

Benzylic Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a classic reagent for this transformation. masterorganicchemistry.com The reaction typically requires heat and converts the methyl group into a carboxyl group, which after workup would yield 5-bromo-2-chloro-4-carboxybenzoic acid. A key requirement for this reaction is the presence of at least one benzylic hydrogen, which is met by the methyl group. masterorganicchemistry.com

Benzylic Halogenation: A more controlled functionalization is the free-radical halogenation at the benzylic position. This reaction is highly selective for the benzylic C-H bonds. N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination, as it provides a low, constant concentration of bromine radicals, minimizing side reactions. researchgate.net The reaction is initiated by light (hν) or a radical initiator like 2,2'-azobisisobutyronitrile (AIBN). researchgate.net This reaction would convert the methyl group to a bromomethyl group, yielding Methyl 5-bromo-2-chloro-4-(bromomethyl)benzoate. This product is a valuable intermediate, as the benzylic bromide is a good leaving group for subsequent nucleophilic substitution reactions. youtube.com

Chemo- and Regioselective Reactivity Studies

The presence of multiple functional groups on this compound makes chemo- and regioselectivity crucial considerations in its synthetic applications. The inherent electronic and steric properties of the molecule, along with the choice of reagents, dictate which part of the molecule will react.

Chemoselectivity in Reduction: The reduction of the ester group with LiAlH₄ to form (5-bromo-2-chloro-4-methylphenyl)methanol is a chemoselective process. While LiAlH₄ is powerful enough to reduce aryl halides, the reaction conditions typically used for ester reduction (e.g., low temperature, short reaction times) favor the transformation of the ester over the more robust C-Br and C-Cl bonds. youtube.com The use of NaBH₄, which does not react with the ester, would allow for selective reduction of other more reactive carbonyl groups if they were present in the molecule. libretexts.org

Regioselectivity at the Benzylic Position: Free-radical bromination with NBS and a radical initiator is highly regioselective. The reaction exclusively targets the benzylic C-H bonds of the methyl group because the resulting benzylic radical is stabilized by resonance with the aromatic ring. researchgate.net This ensures that functionalization occurs at the methyl group rather than on the aromatic ring itself.

Reactivity of Aryl Halides: The chloro and bromo substituents on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or when activated by strong electron-withdrawing groups. They are, however, suitable handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The difference in reactivity between C-Br and C-Cl bonds (C-Br is typically more reactive in oxidative addition) could potentially allow for selective coupling at the C-5 position.

Selectivity in Electrophilic Aromatic Substitution: Further substitution on the aromatic ring is governed by the directing effects of the existing groups. The methyl group is activating and ortho-, para-directing, while the chloro and bromo groups are deactivating but also ortho-, para-directing. The methyl carboxylate group is deactivating and meta-directing. The interplay of these electronic effects makes predicting the outcome of electrophilic substitution complex, but it is a key aspect of the molecule's regioselective reactivity. For example, the bromination of 2-chlorobenzoic acid derivatives often leads to a mixture of isomers, highlighting the challenge of achieving high regioselectivity in such reactions. google.compatsnap.com

Advanced Spectroscopic and Structural Characterization of Methyl 5 Bromo 2 Chloro 4 Methylbenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Comprehensive ¹H and ¹³C NMR Spectral Assignment

A complete spectral assignment for Methyl 5-bromo-2-chloro-4-methylbenzoate would involve identifying the chemical shift, multiplicity (splitting pattern), and integration for each proton in the ¹H NMR spectrum, and the chemical shift for each unique carbon atom in the ¹³C NMR spectrum.

Expected ¹H NMR Spectral Features:

A singlet for the methyl ester protons (-OCH₃).

A singlet for the methyl group on the aromatic ring (-CH₃).

Two singlets in the aromatic region for the two non-equivalent aromatic protons.

Expected ¹³C NMR Spectral Features:

Signals for the two methyl carbons (-OCH₃ and Ar-CH₃).

Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (bromo, chloro, carboxyl, and methyl groups).

A signal for the carbonyl carbon of the ester group.

Without experimental data, a hypothetical data table cannot be accurately generated.

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

COSY (Correlation Spectroscopy): Would be used to identify proton-proton couplings. For this specific compound, no significant COSY correlations would be expected as the aromatic protons and methyl groups are predicted to be singlets with no vicinal proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the two methyl groups and the two aromatic protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity of the molecule. For instance, correlations would be expected between the methyl ester protons and the carbonyl carbon, and between the aromatic protons and neighboring quaternary carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy provide information about the vibrational modes of a molecule. bldpharm.comnist.gov The resulting spectra serve as a molecular "fingerprint" and can confirm the presence of specific functional groups. bldpharm.comnist.gov

Expected Vibrational Modes:

C=O Stretch: A strong absorption band in the IR spectrum, typically around 1720-1740 cm⁻¹, corresponding to the ester carbonyl group.

C-O Stretch: Bands associated with the stretching of the ester C-O bonds.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H Stretches: Signals for both aliphatic (methyl groups) and aromatic C-H bonds, typically appearing around 2900-3100 cm⁻¹.

C-Cl and C-Br Stretches: These would appear in the fingerprint region of the spectrum at lower wavenumbers.

A detailed analysis and data table would require an experimental spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a highly accurate technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio to a high degree of precision. For the isomer Methyl 2-bromo-5-chloro-4-methylbenzoate (C₉H₈BrClO₂), the computed exact mass is 261.93962 Da. nih.gov Due to the identical molecular formula, the theoretical exact mass for this compound would be the same. The characteristic isotopic pattern resulting from the presence of bromine and chlorine atoms would also be a key feature in the mass spectrum.

Table 1: Theoretical HRMS Data

| Formula | Calculated Exact Mass (m/z) |

|---|---|

| C₉H₈⁷⁹Br³⁵ClO₂ | 261.93962 |

| C₉H₈⁸¹Br³⁵ClO₂ | 263.93757 |

| C₉H₈⁷⁹Br³⁷ClO₂ | 263.93665 |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide definitive information about its three-dimensional structure in the solid state.

Analysis of Molecular Conformation and Stereochemistry

This analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule. It would show the planarity of the benzene (B151609) ring and the orientation of the methyl ester group relative to the ring. Furthermore, it would detail the intermolecular interactions, such as halogen bonding or π-stacking, that dictate the crystal packing arrangement. No such structural data has been published for this compound.

Investigation of Intermolecular Interactions and Crystal Packing

A comprehensive investigation into the intermolecular interactions and crystal packing of this compound is currently hindered by the absence of publicly available crystallographic data for this specific compound. Detailed analysis of non-covalent interactions, such as halogen bonds, hydrogen bonds, and π-π stacking, which govern the supramolecular assembly in the solid state, requires precise knowledge of the crystal structure obtained through techniques like single-crystal X-ray diffraction.

While specific experimental data for this compound is not available, general principles of crystal engineering and observations from structurally related compounds can offer insights into the types of interactions that might be expected to play a crucial role in its crystal packing. The presence of bromine and chlorine atoms suggests the potential for halogen bonding, where these atoms act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the ester group.

To provide a concrete example of the detailed analysis that would be possible with the relevant crystallographic data, we can consider the published structure of a related compound, Methyl 5-bromo-2-hydroxybenzoate . In its crystal structure, molecules are linked by O-H···O hydrogen bonds, forming helical chains. Very weak aromatic π-π stacking interactions with centroid-centroid distances of 3.984(5) Å and 3.982(5) Å are also observed. This highlights the importance of specific functional groups in dictating the primary intermolecular forces. The substitution of the hydroxyl group in this analogue with a chlorine atom in the target compound would eliminate the possibility of strong hydrogen bonding and likely lead to a significantly different packing arrangement, potentially dominated by halogen bonds and other weaker interactions.

A detailed and accurate description of the intermolecular interactions and crystal packing of this compound awaits the experimental determination of its crystal structure. Such data would allow for the creation of detailed tables listing key geometric parameters of the non-covalent interactions and a thorough discussion of the supramolecular synthons that define its solid-state architecture.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a fundamental tool in computational chemistry for investigating the electronic structure of many-body systems. By optimizing the molecular geometry, researchers can determine the most stable conformation of Methyl 5-bromo-2-chloro-4-methylbenzoate, predicting bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for further analysis of the molecule's electronic properties.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. nih.gov For this compound, this analysis would reveal how the interplay of the bromo, chloro, methyl, and methyl ester substituents on the benzene (B151609) ring influences its electronic stability and reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester group and the chlorine atom, indicating these as potential sites for electrophilic interaction.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure validation. researchgate.net Theoretical calculations can provide estimates of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. For a molecule with a complex substitution pattern like this compound, theoretical predictions can be invaluable in assigning experimental spectra and confirming the molecular structure.

Reaction Mechanism Studies and Prediction of Reactivity/Selectivity

Theoretical chemistry plays a vital role in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. By calculating the energies of reactants, transition states, and products, chemists can determine reaction pathways and activation energies. This allows for the prediction of a compound's reactivity and the selectivity of its reactions (e.g., regioselectivity and stereoselectivity). For this compound, computational studies could explore its behavior in various organic reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, predicting which positions on the aromatic ring are most likely to react.

QSAR Studies (if applicable to reactivity, not biological activity itself)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. While often used for biological activity, QSAR can also be applied to chemical reactivity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related compounds, a model can be developed to predict the reactivity of new compounds. For a class of substituted benzoates including this compound, a QSAR study could correlate structural features with reaction rates or equilibrium constants for a specific chemical transformation, providing insights into how different substituents influence reactivity.

Applications of Methyl 5 Bromo 2 Chloro 4 Methylbenzoate As a Versatile Chemical Building Block

Precursor in Complex Organic Synthesis

The utility of Methyl 5-bromo-2-chloro-4-methylbenzoate as a building block is most evident in its role in complex organic synthesis. The presence of two different halogen atoms (bromo and chloro) allows for selective cross-coupling reactions, while the ester group can be hydrolyzed or transformed into other functionalities.

This compound and its parent carboxylic acid are key intermediates in the synthesis of high-value fine chemicals, particularly for the pharmaceutical industry. The substituted benzoic acid framework is a common motif in many biologically active compounds.

Research has demonstrated the importance of closely related structures in the development of novel therapeutics. For instance, the analogous compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a key intermediate for the synthesis of a promising family of SGLT2 inhibitors, which are used in the treatment of diabetes. thieme-connect.com An industrial-scale process for this intermediate was developed starting from dimethyl terephthalate, highlighting the demand for this specific substitution pattern in drug development. thieme-connect.com Similarly, 5-bromo-2-alkylbenzoic acids are valuable as synthetic intermediates for antidiabetic drugs like Canagliflozin. google.com These examples underscore the role of the bromo-chloro-benzoate scaffold, for which this compound is a prime example, as a foundational element in the synthesis of advanced pharmaceutical intermediates.

Table 1: Role in Pharmaceutical Intermediate Synthesis

| Precursor Structure Family | Therapeutic Target Class | Example Drug |

|---|---|---|

| 5-Bromo-2-chloro-benzoic acid/ester | SGLT2 Inhibitors | Dapagliflozin, Empagliflozin |

This table illustrates the application of the core chemical structure in synthesizing active pharmaceutical ingredients.

While the structural features of this compound—multiple reaction sites and potential for diverse functionalization—suggest its potential utility in multi-component reactions (MCRs), a review of available scientific literature does not provide specific examples or detailed research on its application in this context. MCRs are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. The application of this specific compound in MCRs remains an area for future exploration.

Applications in Agrochemical Research

In the field of agrochemicals, substituted benzoic acids and their esters are fundamental precursors for a variety of active ingredients. The specific arrangement of halogens and methyl groups on this compound makes it a suitable starting point for the synthesis of complex insecticidal molecules.

This compound is a valuable intermediate for the synthesis of anthranilamide insecticides, a class of compounds that includes commercially significant products like Chlorantraniliprole and Cyantraniliprole. These insecticides work by targeting insect ryanodine (B192298) receptors, which are critical for muscle function.

The synthesis of these complex molecules often starts from substituted anthranilic acid derivatives. For example, the preparation of Chlorantraniliprole can involve the use of Methyl 2-amino-5-chloro-3-methylbenzoate. The synthesis of Cyantraniliprole, a related insecticide, proceeds through intermediates such as 2-amino-5-cyano-3-methylbenzoic acid. pharmaffiliates.com

This compound serves as a strategic starting material that can be converted into these necessary precursors through established synthetic transformations. The chloro and bromo groups can be selectively manipulated or replaced, and the ester can be converted to an amide. The core structure provides the essential carbon skeleton needed to build the complex anthranilamide portion of the final insecticide molecule.

Table 2: Key Intermediates in Anthranilamide Insecticide Synthesis

| Insecticide | Key Precursor Intermediate |

|---|---|

| Chlorantraniliprole | 2-Amino-5-chloro-N,3-dimethylbenzamide |

This table shows key building blocks for major insecticides, which can be synthesized from precursors like this compound.

Development of Functional Materials and Dyes in Academic Research

The unique electronic and chemical properties endowed by halogen atoms make halogenated aromatic compounds attractive candidates for the development of functional materials, such as specialty polymers and dyes.

In principle, the bifunctional nature of this compound (with two distinct halogen atoms suitable for different types of polymerization reactions, such as polycondensation or cross-coupling polymerization) makes it a potential candidate as a monomer for specialty polymers. Such polymers could exhibit desirable properties like thermal stability, flame retardancy, or specific optical characteristics. However, based on a review of current academic and patent literature, the specific use of this compound as a monomer in the synthesis of specialty polymers is not well-documented. This remains a potential area of academic and industrial research.

Precursors for Chromophores and Fluorophores

The general synthetic utility of halogenated benzoates in this field is well-established. The bromo group is typically more reactive than the chloro group in palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective functionalization. For instance, the bromo position could be targeted for an initial coupling reaction, followed by a subsequent modification at the chloro position under different reaction conditions. This stepwise approach enables the precise construction of complex molecular architectures required for tuning the absorption and emission properties of the final dye or fluorescent molecule.

Table 1: Potential Synthetic Transformations for Chromophore/Fluorophore Synthesis

| Reaction Type | Reagent/Catalyst | Potential Outcome |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Formation of a biaryl system |

| Sonogashira Coupling | Terminal alkyne / Pd, Cu catalysts | Introduction of an alkynyl group |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Formation of an arylamine |

| Stille Coupling | Organostannane / Pd catalyst | Carbon-carbon bond formation |

This table represents potential synthetic routes based on the known reactivity of similar halogenated aromatic compounds, as direct experimental data for this compound in these specific applications is not available in the reviewed literature.

Liquid Crystal Research

In the field of liquid crystal research, molecules with rigid cores and specific polarities are of significant interest. Halogen atoms, due to their size and electronegativity, can influence the intermolecular interactions that govern the formation and stability of liquid crystalline phases. The compound 5-bromo-2-chlorobenzoic acid, the carboxylic acid precursor to the methyl ester , is noted for its application in the synthesis of liquid crystals. glindiachemicals.com The presence of both bromo and chloro substituents can impart a significant dipole moment to the molecule, which is a key factor in the design of liquid crystalline materials.

Table 2: Influence of Substituents on Potential Liquid Crystalline Properties

| Substituent | Potential Influence on Liquid Crystalline Properties |

| Bromo and Chloro atoms | Increase molecular polarity and polarizability, affecting intermolecular forces. |

| Methyl group | Can influence molecular packing and melting point. |

| Ester group | Contributes to the linearity and rigidity of the molecular core. |

This table outlines the generally understood roles of different functional groups in the formation of liquid crystalline phases. Specific mesophase behavior for derivatives of this compound would require experimental investigation.

Emerging Research Directions and Future Perspectives

Catalyst Development for Selective Transformations

The presence of two distinct halogen atoms (bromine and chlorine) on the aromatic ring of Methyl 5-bromo-2-chloro-4-methylbenzoate offers a unique opportunity for selective functionalization through cross-coupling reactions. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for sequential transformations. Future research is directed towards developing catalysts that can enhance this selectivity or even reverse it, providing access to a wider range of derivatives.

Key research thrusts include:

Ligand Design: The development of sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium catalysts can fine-tune the electronic and steric properties of the catalytic center. organic-chemistry.org This allows for greater control over the oxidative addition step, enhancing selectivity for either the C-Br or C-Cl bond.

Nanoparticle Catalysis: The use of palladium nanoparticles (PdNPs) as catalysts is an emerging area. The surface properties and speciation of these catalysts can be modulated to achieve different selectivities compared to traditional mononuclear complexes. nih.gov

Alternative Metal Catalysts: While palladium is dominant, research into more abundant and less expensive metals like copper and nickel for cross-coupling and dehalogenation reactions is gaining traction. mdpi.com Developing robust copper or nickel-based systems for selective transformations of di-halogenated aromatics is a significant goal. researchgate.net

Chemoselective Dehalogenation: Catalytic hydrogenation offers a pathway for the selective removal of halogen atoms. Typically, bromides are reduced more readily than chlorides. organic-chemistry.org Future catalyst development will focus on systems that can selectively reduce the C-Cl bond in the presence of C-Br, or vice-versa, by tuning catalyst and reaction conditions.

Table 1: Comparison of Potential Catalyst Systems for Selective Cross-Coupling of this compound

Catalyst System Typical Ligand/Support Target Selectivity Potential Advantages Research Challenges Palladium(0) Complexes Biarylphosphines (e.g., XPhos), NHCs (e.g., IPr) High for C-Br bond functionalization Well-established, high yields, broad functional group tolerance Cost of palladium and ligands, achieving C-Cl selectivity Palladium Nanoparticles Stabilizing agents (e.g., polymers, salts) Tunable selectivity based on particle size/surface Potentially higher activity, reusable Controlling particle size and stability, understanding active species garadesud.md Nickel(0) Complexes Bipyridine, NHC ligands Can activate less reactive C-Cl bonds Lower cost than palladium, unique reactivity Sensitivity to air and moisture, catalyst poisoning Copper(I) Catalysts Phenanthroline, diamine ligands Decarboxylative coupling, halogen exchange Abundant and inexpensive metal Often requires higher temperatures, narrower substrate scope

Continuous Flow Synthesis and Automation in Process Development

The transition from traditional batch manufacturing to continuous flow processes is a major trend in the pharmaceutical and fine chemical industries. contractpharma.comrsc.org For the synthesis of this compound and its derivatives, continuous flow offers significant advantages in safety, efficiency, and scalability. mdpi.com

Enhanced Safety and Heat Transfer: Many reactions, such as halogenations or organometallic reactions, are highly exothermic. The high surface-area-to-volume ratio in microreactors allows for superior heat dissipation, preventing thermal runaways and enabling reactions to be performed under more aggressive, yet controlled, conditions. contractpharma.com

Improved Mixing and Reaction Control: Flow reactors provide rapid and efficient mixing, which is crucial for fast reactions where mass transfer is the limiting step. This leads to more consistent product quality and higher yields by minimizing the formation of byproducts.

Process Automation and Integration: Continuous flow systems are well-suited for automation. agidens.commxdprocess.com Integrating pumps, reactors, and in-line analytical tools allows for automated process control and optimization. garadesud.md High-throughput automation can accelerate the screening of reaction conditions, significantly shortening development timelines. researchgate.net This modular approach can be applied to multi-step syntheses, including those involving Grignard reagents, which are often used to produce intermediates for more complex molecules. aiche.org

Table 2: Conceptual Comparison of Batch vs. Continuous Flow Synthesis for a Halogenation Step

Parameter Batch Process Continuous Flow Process Heat Transfer Limited by vessel surface area, potential for hot spots Excellent, due to high surface-area-to-volume ratio Safety Higher risk with large volumes of hazardous reagents Inherently safer due to small reactor hold-up volume researchgate.net Mixing Dependent on stirrer speed and vessel geometry, can be inefficient Rapid and highly efficient, often diffusion-based Scalability Complex, often requires re-optimization Straightforward, by running the system for a longer time ("scaling out") Process Control Slower response to parameter changes Precise and rapid control over temperature, pressure, and residence time Productivity Limited by batch cycle time Potentially higher throughput for a given equipment footprint youtube.com

Exploration of Bio-renewable Resources for Precursors

The chemical industry's reliance on fossil fuels is a major driver for research into sustainable alternatives. escholarship.org A long-term perspective for the synthesis of aromatic compounds like this compound involves utilizing precursors derived from biomass.

Lignin (B12514952) Valorization: Lignin, a major component of lignocellulosic biomass, is a complex polymer rich in aromatic units. acs.orgtue.nl Research is focused on developing catalytic depolymerization and upgrading processes to convert lignin into valuable aromatic platform chemicals, such as benzoic acid derivatives, vanillin, and p-hydroxybenzoic acid. nih.govnih.gov While significant challenges remain in achieving selective conversion to highly substituted patterns, this represents a key area for sustainable chemical production. rsc.org

Microbial Fermentation: Engineered microorganisms can convert sugars from non-edible feedstock into specific aromatic molecules via pathways like the shikimate pathway. researchgate.net This biological route can produce precursors like benzoic acid, which could then be functionalized through chemical synthesis. tu-braunschweig.de For instance, glucose-derived materials such as quinic acid and shikimic acid have been demonstrated as renewable starting points for benzoic acid synthesis. escholarship.orgresearchgate.net

Challenges and Outlook: The path from simple, bio-derived aromatics to a complex, multi-substituted molecule like this compound is a multi-step process requiring significant innovation. Key hurdles include the development of efficient biocatalytic and chemocatalytic methods for installing methyl groups and halogens onto bio-based aromatic rings with high regioselectivity.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies to design, analyze, and control manufacturing processes through timely measurements of critical quality attributes. pharmamanufacturing.com In-situ (in the reaction vessel) spectroscopic techniques are central to PAT, providing real-time data on reaction kinetics, intermediate formation, and endpoint determination without the need for sampling. nih.govolon-usa.com

FTIR Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for monitoring reactions in solution. youtube.com By inserting a probe directly into the reactor, changes in the concentration of reactants, intermediates, and products can be tracked by observing their characteristic vibrational bands in the infrared spectrum. youtube.commdpi.com This is particularly useful for monitoring the progress of esterification, halogenation, or coupling reactions. rsc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly well-suited for monitoring crystallization processes and reactions in aqueous media. news-medical.net It can provide information on solute concentration, polymorphic form, and crystal size distribution, which are critical for ensuring the quality of the final isolated product. sailife.com

NMR Spectroscopy: In-line Nuclear Magnetic Resonance (NMR) spectroscopy, though less common due to instrumentation costs, offers highly specific structural information, allowing for unambiguous identification and quantification of all species in a reaction mixture. It is a valuable tool for detailed mechanistic studies and process understanding. aiche.org

Table 3: Applicability of In-situ Spectroscopic Techniques for Monitoring the Synthesis of this compound

Technique Information Provided Potential Application in Synthesis Advantages Limitations ATR-FTIR Functional group concentrations, reaction kinetics, endpoint Monitoring esterification of the carboxylic acid, progress of halogenation Robust, widely applicable, provides real-time kinetic data Water can interfere, complex mixtures can lead to overlapping peaks Raman Solute concentration, crystal form (polymorphism), particle size Monitoring the crystallization/purification step rsc.org Excellent for solid-state analysis, insensitive to water Weaker signal than FTIR, fluorescence can be an issue NMR Detailed structural information, quantification of all species Mechanistic studies, identifying and tracking regioisomeric impurities Highly specific and quantitative High cost, lower sensitivity, requires specialized flow cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 5-bromo-2-chloro-4-methylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and esterification. For example, bromination of 2-chloro-4-methylbenzoic acid followed by methyl esterification using thionyl chloride (SOCl₂) and methanol. Reaction temperature (e.g., 0–5°C for bromination to avoid di-substitution byproducts) and stoichiometry (1.2 equivalents of N-bromosuccinimide) are critical for yield optimization. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of techniques:

- NMR : and NMR to confirm substituent positions (e.g., methyl at C4, bromo at C5).

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected m/z: 291.93 [M+H]⁺).

Cross-reference with calculated InChIKey and SMILES for digital validation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of halogenated benzoates during cross-coupling reactions?

- Methodological Answer : Conflicting data on Suzuki-Miyaura coupling efficiency (e.g., bromine vs. chlorine reactivity) may arise from solvent polarity (DMF vs. THF) or catalyst choice (Pd(PPh₃)₄ vs. XPhos Pd G3). Systematic screening using Design of Experiments (DoE) can identify optimal conditions. For this compound, prioritize bromine substitution due to its higher leaving-group propensity .

Q. How do steric and electronic effects of substituents influence the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : The 4-methyl group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability, while the 2-chloro substituent induces steric hindrance, potentially reducing off-target binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like cytochrome P450. Validate with in vitro assays (IC₅₀ measurements) .

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for hydrolytic degradation. For experimental validation, conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; analyze degradation via LC-MS.

- Thermal Stability : Heat to 80°C for 48h; monitor by TGA/DSC .

Key Research Challenges

- Synthetic Scalability : Multi-halogenation steps risk side reactions; microfluidic reactors may improve reproducibility .

- Biological Target Specificity : Use CRISPR-Cas9 gene editing to create isogenic cell lines for validating target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.